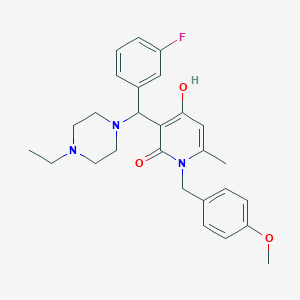

![molecular formula C20H14ClF2N5OS B11263764 2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide](/img/structure/B11263764.png)

2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- This compound belongs to the class of 1,3,4-thiadiazole derivatives.

- It contains a 4-chlorophenyl group, a 1H-pyrrole moiety, and a 1,2,4-triazole ring.

- The N-(2,4-difluorophenyl)acetamide portion adds further complexity.

- These structural features contribute to its potential biological activities.

Preparation Methods

- Starting from 4-chlorobenzoic acid, a six-step synthesis yields the compound.

- Esterification with methanol, hydrazination, salt formation, and cyclization lead to 5-(4-chlorophen-yl)-1,3,4-thiadiazole-2-thiol (5).

- Conversion of this intermediate into sulfonyl chloride followed by nucleophilic attack of amines produces the title sulfonamides (7a-7j).

- The structures are confirmed by NMR, IR, and elemental analysis .

Chemical Reactions Analysis

- The compound may undergo various reactions, including oxidation, reduction, and substitution.

- Common reagents and conditions depend on the specific transformation.

- Major products formed from these reactions would vary based on the reaction type.

Scientific Research Applications

- In chemistry, it could serve as a building block for designing new compounds.

- In biology, it might exhibit antiviral or other bioactivities.

- In medicine, further studies could explore its potential therapeutic applications.

- In industry, it could be useful for developing novel materials.

Mechanism of Action

- The exact mechanism remains to be elucidated.

- Molecular targets and pathways involved require further investigation.

Comparison with Similar Compounds

- While I don’t have a direct list of similar compounds, we can compare its structure and properties to known 1,3,4-thiadiazoles.

- Highlighting its uniqueness would involve assessing its distinct features compared to related molecules.

Properties

Molecular Formula |

C20H14ClF2N5OS |

|---|---|

Molecular Weight |

445.9 g/mol |

IUPAC Name |

2-[[5-(4-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide |

InChI |

InChI=1S/C20H14ClF2N5OS/c21-14-5-3-13(4-6-14)19-25-26-20(28(19)27-9-1-2-10-27)30-12-18(29)24-17-8-7-15(22)11-16(17)23/h1-11H,12H2,(H,24,29) |

InChI Key |

WUBQRVROENLYJG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C=C(C=C3)F)F)C4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-benzyl-1-(furan-2-ylmethyl)-7-methylpyrido[3,4-d]pyridazine-4,5(3H,6H)-dione](/img/structure/B11263683.png)

![2-(4-Chlorophenyl)-4-[4-(2-methylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B11263687.png)

![2-[(1-cyclopropyl-5,7-dimethyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B11263688.png)

![N1-(2,5-dimethylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B11263707.png)

![5-{[(E)-(2,4-dichloro-5-nitrophenyl)methylidene]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11263713.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenoxyacetamide](/img/structure/B11263715.png)

![N-(3-fluoro-4-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B11263733.png)

![N-(3,4-dimethoxybenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B11263734.png)

![3,5-dimethoxy-N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B11263740.png)

![2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11263746.png)